molecular formula C12H19NO3 B1297156 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid CAS No. 844882-34-4

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Cat. No. B1297156
M. Wt: 225.28 g/mol
InChI Key: MMXNBMVJYDEHTF-UHFFFAOYSA-N
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Description

“4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid” is a chemical compound with the molecular formula C12H19NO3 . It is also known as "4-[(diethylamino)methyl]-5-ethyl-2-furoic acid hydrochloride" .

Scientific Research Applications

Glycosidase Inhibition

  • The synthesis of various derivatives of "4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid" has shown potential in inhibiting glycosidases, with specific derivatives acting as selective inhibitors for alpha-L-fucosidase and beta-galactosidase. These findings are significant for research in enzymatic activity and potential therapeutic applications (Moreno‐Vargas et al., 2003).

Chemical Transformations

  • Studies on the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under the action of bases have provided insights into the synthesis of stable 2-methylthioethynylfurans and other compounds. This research is crucial for understanding the chemical behavior of furoic acid derivatives in various conditions (Maadadi et al., 2017).

Synthesis of Bisphosphorylated Derivatives

  • The process of bromination and phosphorylation of ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate has led to the synthesis of 2-substituted 4,5-bis(diethoxyphosphorylmethyl)furans. This research contributes to the broader field of organic synthesis and the development of novel organic compounds (Pevzner, 2015).

Spectral Study of Furan Ring Containing Organic Ligands

  • Investigations into the chelating properties of furan ring-containing organic ligands have been conducted, with a focus on understanding their interactions with various transition metals. This research is valuable for applications in coordination chemistry and material science (Patel, 2020).

Analytical and Spectral Study

  • The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid, leading to the synthesis of novel compounds, is significant for analytical chemistry and spectral studies. This research provides insights into the synthesis and characterization of furan-based compounds (Jianzhong et al., 1997).

properties

IUPAC Name

4-(diethylaminomethyl)-5-ethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-10-9(8-13(5-2)6-3)7-11(16-10)12(14)15/h7H,4-6,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNBMVJYDEHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349455
Record name SBB011543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

CAS RN

844882-34-4
Record name 4-[(Diethylamino)methyl]-5-ethyl-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844882-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB011543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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